molecular formula C7H6Cl2O B150960 2,3-Dichlorobenzyl alcohol CAS No. 38594-42-2

2,3-Dichlorobenzyl alcohol

Cat. No. B150960
CAS RN: 38594-42-2
M. Wt: 177.02 g/mol
InChI Key: STVBVTWXWZMRPZ-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzyl alcohol is a compound with antimicrobial properties and is commonly used in pharmaceuticals. It is known to crystallize with two independent molecules in the asymmetric unit, characterized by ribbons of O—H···O hydrogen-bonded molecules parallel to the a-axis .

Synthesis Analysis

The synthesis of derivatives related to 2,3-dichlorobenzyl alcohol involves various methods. For instance, a practical and safe synthesis of 1,2-bis(trimethylsilyl)benzene from 1,2-dichlorobenzene has been achieved using a hybrid metal of Mg and CuCl in the presence of LiCl . Another study reports the synthesis of 2-(2,4-Dichlorobenzylidene)-2,3-dihydroinden-1-one under solvent-free conditions, which is environmentally friendly and uses readily available raw materials . Additionally, the development of α-(Chloromethyl)-2,4-dichlorobenzyl alcohol as an important intermediate in China has been reviewed, with future research likely focusing on mesoporous molecular sieve supported metal oxides and chiral ligands .

Molecular Structure Analysis

The molecular structure of 2,3-dichlorobenzyl alcohol-related compounds has been studied using various techniques. For example, the structure of 2,3-Dichloro-3',4'-dihydroxybiphenyl, a metabolite of 2,3-dichlorobiphenyl, displays intramolecular O-H···O hydrogen bonding and π-π stacking between chlorinated benzene rings . The structural, wave functional, and electronic properties of a related compound, 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, have been investigated using density functional theory, revealing insights into its optimized geometrical properties and electronic states .

Chemical Reactions Analysis

Chemical reactions involving 2,3-dichlorobenzyl alcohol derivatives include the InCl3-catalyzed chlorination of alcohols using chlorodimethylsilane-benzil, which is selective and mild, and can chlorinate secondary or tertiary alcohols effectively . Another reaction is the homogeneous hydrogen transfer from alcohols to benzylideneacetone catalyzed by dichlorotris(triphenylphosphine)ruthenium(II), which involves the conversion of RuCl2(PPh3)3 by alcohols into an active ruthenium species that hydrogenates the acceptor molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dichlorobenzyl alcohol and its derivatives have been characterized using spectroscopic methods. The FT-Raman and FT-IR spectra of 3,4-dichlorobenzyl alcohol were recorded, and the equilibrium geometry, vibrational frequencies, and thermodynamic functions were calculated using ab initio and density functional methods, providing a detailed interpretation of its spectroscopic features .

Scientific Research Applications

Synthesis and Chemical Properties

2,3-Dichlorobenzyl alcohol is an important chemical intermediate with a wide range of applications. Li Ga (2014) explored the synthesis of α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, emphasizing its significance in chemical research and industrial applications. The study highlighted future research directions focusing on mesoporous molecular sieves and metal oxides as key components (Li Ga, 2014). Additionally, Sundaraganesan et al. (2006) conducted detailed Fourier transform Raman and infrared spectroscopic studies of 3,4-dichlorobenzyl alcohol, contributing to a deeper understanding of its molecular structure and characteristics (Sundaraganesan et al., 2006).

Antibacterial and Antifungal Properties

Research has also been conducted on the antibacterial and antifungal properties of substituted benzyl alcohols, including 2,4-dichlorobenzyl alcohol. Carter et al. (1958) found that 2,4-dichlorobenzyl alcohol demonstrated significant bactericidal activity, highlighting its potential use in microbial control (Carter et al., 1958).

Crystal Structure Analysis

The crystal structure of 2,4-dichlorobenzyl alcohol has been analyzed to understand its antimicrobial properties and pharmaceutical applications. Bambagiotti-Alberti et al. (2007) investigated its crystallization and molecular packing, revealing insights into its structural properties (Bambagiotti-Alberti et al., 2007).

Industrial and Laboratory Applications

Further studies have focused on the optimization of synthesis techniques and potential industrial applications. For example, Gan (2011) optimized the synthesis technology of α-(chloromethyl)-2,4-dichlorobenzyl alcohol, an antifungal agent, making the process more suitable for industrial applications (Gan, 2011). Another study by Ishikawa and Manabe (2008) examined the ortho-selective cross-coupling of dihalobenzenes, including dichlorobenzyl alcohols, in the presence of palladium-based catalysts, demonstrating its relevance in chemical synthesis (Ishikawa & Manabe, 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for 2,3-Dichlorobenzyl alcohol are not detailed in the search results, it is noted that it is a common ingredient in throat lozenges . This suggests potential for continued use in this area.

properties

IUPAC Name

(2,3-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVBVTWXWZMRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281429
Record name 2,3-Dichlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichlorobenzyl alcohol

CAS RN

38594-42-2
Record name 2,3-Dichlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dichlorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,3-dichlorobenzaldehyde (Aldrich, 50 gms) in alcohol (800 mL) at room temperature was added NaBH4 (8.54 gms) and the resulting mixture stirred for 1.5 hours. The reactions: was quenched with water and the solvent evaporated in vacuo before partitioning the residue between CHCl3 and saturated NaHCO3 solution. The organic phase was washed with brine, dried over MgSO4, filtered and the solvent evaporated in vacuo to leave a white solid, 48.38 gms, mp. 87°-87.5° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
8.54 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of LiAlH4 (7.4 g, 0.195 mol) in THF (500 mL) was stirred at 0° C. A solution of methyl 2,3-dichlorobenzoate (49 g, 0.244 mol) in THF (50 mL) was added dropwise into the above mixture at 0-5° C. Then the mixture was stirred at room temperature for 2 h. The reaction mixture was quenched with ethyl acetate (15 mL), water (7.5 mL), 15% NaOH (7.5 mL) and water (22.5 mL), filtered and the filtrate was concentrated. The resulting residue was dissolved with DCM (500 mL) and washed with brine. The organic layer was dried over Na2SO4, filtered and the filtrate was concentrated to provide the titled compound (37 g, 88%), as a white solid; 1H NMR (300 MHz, CDCl3) δ ppm 4.81 (d, J=6.3 Hz, 2H), 7.24 (t, J=7.8 Hz, 1H), 7.42-7.45 (m, 2H).
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichlorobenzyl alcohol
Reactant of Route 2
2,3-Dichlorobenzyl alcohol
Reactant of Route 3
2,3-Dichlorobenzyl alcohol
Reactant of Route 4
2,3-Dichlorobenzyl alcohol
Reactant of Route 5
2,3-Dichlorobenzyl alcohol
Reactant of Route 6
2,3-Dichlorobenzyl alcohol

Citations

For This Compound
25
Citations
G Dominguez-Espinosa, R Díaz-Calleja… - The Journal of …, 2005 - pubs.aip.org
The relaxation behavior of poly (2, 3-dichlorobenzyl methacrylate) is studied by broadband dielectric spectroscopy in the frequency range of 10− 1–10 9 Hz and temperature interval of …
Number of citations: 12 pubs.aip.org
K Pollmann, S Beil, DH Pieper - Applied and environmental …, 2001 - Am Soc Microbiol
The tecB gene, located downstream of tecAand encoding tetrachlorobenzene dioxygenase, inRalstonia sp. strain PS12 was cloned into Escherichia coli DH5α together with the tecA …
Number of citations: 33 journals.asm.org
S Keshipour, F Ahmadi, B Seyyedi - Cellulose, 2017 - Springer
A new derivative of chitosan was prepared via a chemical modification process which included chemical bonding of chitosan with d-penicillamine and anchoring of Pd(II) to the chitosan-…
Number of citations: 26 link.springer.com
M Muzikář, Z Křesinová, K Svobodová… - Journal of hazardous …, 2011 - Elsevier
We investigated the abilities of several perspective ligninolytic fungal strains to degrade 12 mono-, di- and trichloro representatives of chlorobenzoic acids (CBAs) under model liquid …
Number of citations: 45 www.sciencedirect.com
WP Malachowski, M Winters, JB DuHadaway… - European journal of …, 2016 - Elsevier
Indoleamine 2,3-dioxygenase-1 (IDO1) is a promising therapeutic target for the treatment of cancer, chronic viral infections, and other diseases characterized by pathological immune …
Number of citations: 37 www.sciencedirect.com
K Pollmann, V Wray, HJ Hecht, DH Pieper - Microbiology, 2003 - microbiologyresearch.org
The tetrachlorobenzene dioxygenase (TecA) of Ralstonia sp. PS12 carries out the first step in the aerobic biodegradation of chlorinated toluenes. Besides dioxygenation of the aromatic …
Number of citations: 39 www.microbiologyresearch.org
S Mesch, K Lemme, M Wittwer… - …, 2012 - Wiley Online Library
Siglec‐2, also known as CD22, is involved in the regulation and survival of B‐cells and has been successfully targeted in cell depletion therapies with antibody‐based approaches. …
K Šrédlová, K Šírová, T Stella, T Cajthaml - 2021 - cevooh.cz
Metabolites of polychlorinated biphenyls (PCBs)—hydroxylated PCBs (OH-PCBs), chlorobenzyl alcohols (CB-OHs), and chlorobenzaldehydes (CB-CHOs)—were incubated in vitro with …
Number of citations: 2 cevooh.cz
K Šrédlová, K Šírová, T Stella, T Cajthaml - Toxics, 2021 - mdpi.com
Metabolites of polychlorinated biphenyls (PCBs)—hydroxylated PCBs (OH-PCBs), chlorobenzyl alcohols (CB-OHs), and chlorobenzaldehydes (CB-CHOs)—were incubated in vitro with …
Number of citations: 9 www.mdpi.com
T Stella, S Covino, Z Křesinová, A D'Annibale… - Journal of hazardous …, 2013 - Elsevier
Aim of this work was to investigate the ability of Lentinus (Panus) tigrinus to degrade and detoxify a chlorobenzoate (CBA) mixture composed of mono-, di- and tri-chlorinated isomers. …
Number of citations: 18 www.sciencedirect.com

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